![molecular formula C24H18ClN5O2 B2712755 N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide CAS No. 1326903-82-5](/img/no-structure.png)

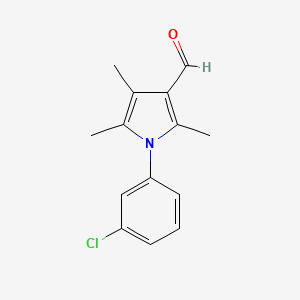

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

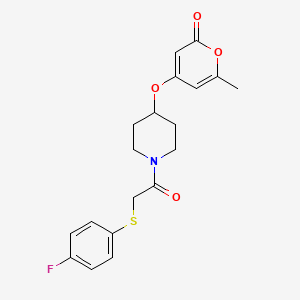

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C24H18ClN5O2 and its molecular weight is 443.89. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Applications

Triazoloquinazolines, including those similar to the specified compound, have been synthesized and investigated for their potential as H1-antihistaminic agents. These compounds are designed to combat histamine-induced bronchospasm with minimal sedative effects, making them promising candidates for allergy treatment without the drowsiness associated with many current antihistamines. Studies demonstrate that modifications in the triazoloquinazoline structure, such as variations in substituents, can significantly influence their pharmacological activity, offering insights into the design of more effective antihistaminic agents. For example, compounds with substitutions at specific positions on the triazoloquinazoline ring showed significant protection against histamine-induced bronchospasm in animal models, highlighting their potential as new antihistaminic agents with varying degrees of protection and minimal sedation compared to standard drugs like chlorpheniramine maleate (Alagarsamy et al., 2008), (Alagarsamy et al., 2009).

Synthesis Techniques and Chemical Reactivity

The synthesis of triazoloquinazolines involves innovative routes, including the cyclization of hydrazinoquinazolinone precursors with various one-carbon donors. This method has led to the discovery of compounds with notable H1-antihistaminic activity, providing a framework for the development of novel antihistaminic agents with enhanced efficacy and reduced side effects. The reactivity of these compounds, including their interactions with different chemical groups, has been explored to optimize their pharmacological properties and understand their mechanism of action (Alagarsamy et al., 2007).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide involves the reaction of 2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetic acid with 2-chloro-4-methylaniline in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetic acid", "2-chloro-4-methylaniline", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetic acid and 2-chloro-4-methylaniline in a suitable solvent such as DMF or DMSO.", "Step 2: Add a coupling agent such as EDC or DCC to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system to obtain the desired product N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide." ] } | |

Número CAS |

1326903-82-5 |

Fórmula molecular |

C24H18ClN5O2 |

Peso molecular |

443.89 |

Nombre IUPAC |

N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyltriazolo[1,5-a]quinazolin-4-yl)acetamide |

InChI |

InChI=1S/C24H18ClN5O2/c1-15-11-12-19(18(25)13-15)26-21(31)14-29-23-22(16-7-3-2-4-8-16)27-28-30(23)20-10-6-5-9-17(20)24(29)32/h2-13H,14H2,1H3,(H,26,31) |

SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(N=NN3C4=CC=CC=C4C2=O)C5=CC=CC=C5)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2712672.png)

![5-(1,3-benzodioxol-5-yl)-3-[3-(methylthio)phenyl]-1H-imidazol-2-one](/img/structure/B2712681.png)

![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2712682.png)

![(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2712684.png)

![(2-Phenylthiazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2712686.png)

![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2712691.png)